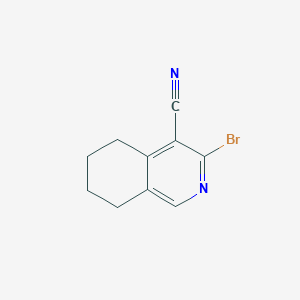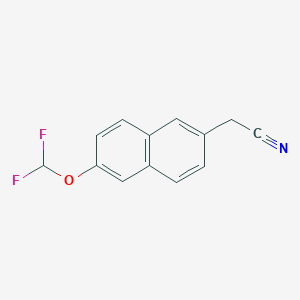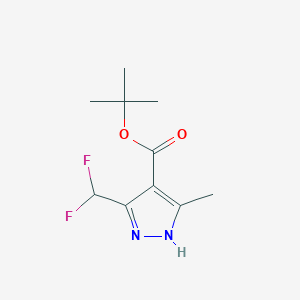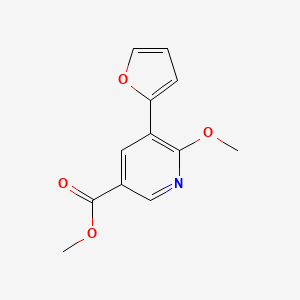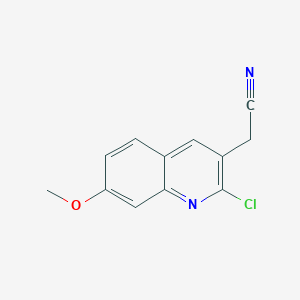
tert-Butyl 4-methylindoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-methylindoline-1-carboxylate is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It belongs to the class of indole derivatives, which are significant heterocyclic systems found in natural products and drugs . Indole derivatives are known for their various biologically vital properties and play a crucial role in cell biology .
Métodos De Preparación
The synthesis of tert-Butyl 4-methylindoline-1-carboxylate typically involves starting from commercially available 4-bromo-1H-indole . The synthetic route includes several steps such as Vilsmeier formylation, reduction with sodium borohydride, and protection of the alcoholic hydroxy group with tert-butyl(dimethyl)silyl chloride . This method provides a good yield and selectivity .
Análisis De Reacciones Químicas
tert-Butyl 4-methylindoline-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium borohydride for reduction and tert-butyl(dimethyl)silyl chloride for protection . The major products formed from these reactions are intermediates that can be further utilized in the synthesis of biologically active natural products .
Aplicaciones Científicas De Investigación
tert-Butyl 4-methylindoline-1-carboxylate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Indole derivatives, including this compound, are used as scaffolds in the synthesis of biologically active natural products . These compounds possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . They are also significant in the development of new therapeutic agents for various diseases .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-methylindoline-1-carboxylate involves its interaction with specific molecular targets and pathways . Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The compound’s effects are exerted through its ability to undergo electrophilic substitution due to the excessive π-electrons delocalization in the indole nucleus .
Comparación Con Compuestos Similares
tert-Butyl 4-methylindoline-1-carboxylate can be compared with other similar compounds such as tert-butyl 4-(phenylamino)piperidine-1-carboxylate . While both compounds are tert-butyl derivatives, this compound is unique due to its indole nucleus, which provides it with distinct biological activities and applications . Other similar compounds include various indole derivatives that possess different substituents and exhibit a range of biological activities .
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
tert-butyl 4-methyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-10-6-5-7-12-11(10)8-9-15(12)13(16)17-14(2,3)4/h5-7H,8-9H2,1-4H3 |
Clave InChI |
CFZQETADZUUVSV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCN(C2=CC=C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



